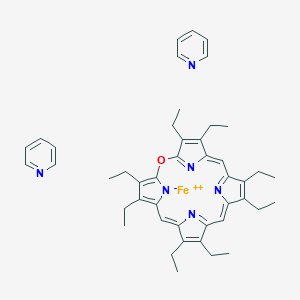
2-Amino-3-methyl-4-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-4-methylsulfanylbutanoic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine in the brain and other tissues. Due to its unique properties, MSO has been extensively studied in various research fields, including neuroscience, biochemistry, and pharmacology.
Mecanismo De Acción
MSO exerts its inhibitory effect on glutamine synthetase by binding to the active site of the enzyme and blocking its catalytic activity. This leads to a decrease in the conversion of glutamate to glutamine, which in turn affects various metabolic pathways in the brain and other tissues.
Efectos Bioquímicos Y Fisiológicos
MSO has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to increase the levels of glutamate and other neurotransmitters in the brain, leading to excitotoxicity and neuronal damage. It has also been shown to affect the levels of various amino acids and metabolites in the brain, leading to alterations in energy metabolism and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSO is a potent and selective inhibitor of glutamine synthetase, making it a valuable tool for studying the role of this enzyme in different physiological and pathological conditions. However, its use in lab experiments is limited by its toxicity and potential side effects. MSO has been shown to induce seizures and other neurological symptoms in animals, and caution should be taken when using it in experimental models.
Direcciones Futuras
There are several future directions for research on MSO and its role in different physiological and pathological conditions. One area of interest is the development of new and more selective inhibitors of glutamine synthetase that can be used in clinical settings. Another area of interest is the study of the effects of MSO on different metabolic pathways and signaling pathways in the brain and other tissues. Finally, the development of new experimental models and techniques for studying the effects of MSO on brain function and behavior is an important direction for future research.
Métodos De Síntesis
MSO can be synthesized through a multistep process starting from L-2-Amino-3-methyl-4-methylsulfanylbutanoic acid. The first step involves the oxidation of 2-Amino-3-methyl-4-methylsulfanylbutanoic acid to 2-Amino-3-methyl-4-methylsulfanylbutanoic acid sulfoxide, which is then reduced to MSO using sodium borohydride. The final product is purified through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
MSO has been widely used in scientific research as a tool to study glutamine synthetase activity and its role in various physiological and pathological conditions. It has been shown to inhibit glutamine synthetase in the brain and other tissues, leading to a decrease in glutamine levels and an increase in glutamate levels. This effect has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease.
Propiedades
IUPAC Name |
2-amino-3-methyl-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHATNWAMGXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-4-methylsulfanylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)





![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)





![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
